molecular formula C16H10Br2O B14435540 2,3-Dibromo-4-phenylnaphthalen-1-ol CAS No. 77380-07-5

2,3-Dibromo-4-phenylnaphthalen-1-ol

Cat. No.: B14435540
CAS No.: 77380-07-5
M. Wt: 378.06 g/mol
InChI Key: FVRDGTKVRDAAOI-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-phenylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions, a phenyl group at the 4th position, and a hydroxyl group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. In this method, ortho-alkynylarylketones are used as substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The cyclization is typically conducted in the presence of a Brønsted acid or Bi(OTf)3 under heating conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium amide (NaNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinone derivatives, while substitution of bromine atoms can lead to various substituted naphthalenes.

Scientific Research Applications

2,3-Dibromo-4-phenylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and phenyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-naphthol: Similar structure but lacks the phenyl group at the 4th position.

    4-Phenylnaphthalen-1-ol: Similar structure but lacks the bromine atoms at the 2nd and 3rd positions.

    2,3-Dibromo-4-methylnaphthalen-1-ol: Similar structure but has a methyl group instead of a phenyl group at the 4th position.

Uniqueness

2,3-Dibromo-4-phenylnaphthalen-1-ol is unique due to the combination of bromine atoms, a phenyl group, and a hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

77380-07-5

Molecular Formula

C16H10Br2O

Molecular Weight

378.06 g/mol

IUPAC Name

2,3-dibromo-4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H10Br2O/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)15(14)18/h1-9,19H

InChI Key

FVRDGTKVRDAAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)O)Br)Br

Origin of Product

United States

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